![molecular formula C16H18N4O3 B2688083 (5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034252-14-5](/img/structure/B2688083.png)
(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as CPI-455, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Pharmacophore Models
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) is a potent and selective antagonist for the CB1 cannabinoid receptor. Conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models suggest that specific substituents and their conformations play a crucial role in binding interaction with receptors, proposing a framework for designing receptor-specific agents (J. Shim et al., 2002).
Synthesis and Biological Activities
Various studies have focused on synthesizing derivatives containing pyrazole and isoxazole moieties, exploring their antimicrobial and antioxidant activities. These studies highlight the significance of heterocyclic chemistry in developing compounds with potential biological and pharmacological activities. For instance, synthesized derivatives were evaluated for their antibacterial and antioxidant properties, revealing moderate activities, and suggesting these scaffolds' potential in designing new therapeutic agents (Golea Lynda, 2021).
Antimicrobial and Phytotoxic Screening
Pyrazolines, known for their biological and pharmaceutical activities, have been the subject of research for antimicrobial and phytotoxic properties. The synthesis of derivatives and their subsequent evaluation against various microbial strains and phytotoxic assays contribute to the understanding of these compounds' bioactive potential (Amara Mumtaz et al., 2015).
Antibacterial and Antifungal Agents
Research into new pyrazole and isoxazole derivatives has shown that these compounds exhibit good antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. The structural characterization and bioactivity screening of these compounds provide a basis for further development in antimicrobial therapy (P. Sanjeeva et al., 2022).
Structural Exploration and Antiproliferative Activity
The structural exploration of novel bioactive heterocycles, such as those incorporating isoxazole and pyrazole moieties, involves comprehensive studies including synthesis, antiproliferative activity evaluation, and molecular structure stabilization analysis. These studies not only elucidate the compounds' chemical properties but also assess their potential in cancer therapy (S. Benaka Prasad et al., 2018).
Eigenschaften
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-16(13-8-14(23-19-13)11-3-4-11)20-7-1-2-12(10-20)22-15-9-17-5-6-18-15/h5-6,8-9,11-12H,1-4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGUAMURUFGMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3CC3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.